molecular formula C16H14N6O3 B13737787 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

Cat. No.: B13737787
M. Wt: 338.32 g/mol
InChI Key: OCSWWQSXZFQHOM-GZTJUZNOSA-N
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Description

3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, it has been shown to interfere with DNA replication and cell cycle progression, ultimately triggering cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H14N6O3/c23-16(9-10-21-15-4-2-1-3-14(15)18-20-21)19-17-11-12-5-7-13(8-6-12)22(24)25/h1-8,11H,9-10H2,(H,19,23)/b17-11+

InChI Key

OCSWWQSXZFQHOM-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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